molecular formula C7H6BrNO2S B13451001 2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid

2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid

Cat. No.: B13451001
M. Wt: 248.10 g/mol
InChI Key: FVNSKINOTLAVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid is an organic compound with the molecular formula C7H6BrNO2S It is characterized by the presence of a bromopyridine moiety attached to a sulfanylacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent to form 6-bromopyridine.

    Thioether Formation: 6-bromopyridine is then reacted with a thiol compound, such as thioglycolic acid, under basic conditions to form the thioether linkage.

    Acidification: The resulting product is acidified to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromopyridine moiety can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced bromopyridine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with biological macromolecules, while the sulfanyl group can undergo redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Bromopyridin-2-yl)sulfanyl]benzoic acid
  • 2-(6-Bromopyridin-2-yl)acetic acid

Uniqueness

2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid is unique due to the specific positioning of the bromine and sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C7H6BrNO2S

Molecular Weight

248.10 g/mol

IUPAC Name

2-(6-bromopyridin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C7H6BrNO2S/c8-5-2-1-3-6(9-5)12-4-7(10)11/h1-3H,4H2,(H,10,11)

InChI Key

FVNSKINOTLAVMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)SCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.